molecular formula C20H11ClF6N6 B2927954 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 477873-15-7

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone

Cat. No.: B2927954
CAS No.: 477873-15-7
M. Wt: 484.79
InChI Key: GDKOGAHVAYNATI-VYVUJPJFSA-N
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Description

This compound features a hybrid heterocyclic structure, combining a pyrrole-2-carbaldehyde core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a hydrazone linkage to a 3-(trifluoromethyl)quinoxalinyl moiety.

Properties

IUPAC Name

N-[(E)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF6N6/c21-13-8-11(19(22,23)24)9-28-18(13)33-7-3-4-12(33)10-29-32-17-16(20(25,26)27)30-14-5-1-2-6-15(14)31-17/h1-10H,(H,31,32)/b29-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKOGAHVAYNATI-VYVUJPJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Trifluoromethyl/Chloro Substituents

Compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () and its difluoromethyl analog () share the 3-chloro-5-(trifluoromethyl)pyridinyl motif but differ in their core structures (pyrazole vs. pyrrole). Key differences include:

  • Molecular weight: Both pyrazole derivatives have a molecular weight of ~355.65 g/mol, comparable to the target compound (exact weight unlisted but estimated to be higher due to the quinoxaline moiety) .

Quinoxaline/Quinoline-Based Heterocycles

The quinoxaline group in the target compound distinguishes it from quinoline analogs like 2-(3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5-[(4-methylphenyl)-1H-pyrazol-1-yl]quinoline ().

Hydrazone/Hydrazinecarboxamide Derivatives

Compounds such as 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide () share the hydrazine-derived functional group but replace the aldehyde with a carboxamide. This substitution may alter reactivity—hydrazones are prone to hydrolysis, whereas carboxamides offer greater stability .

Pesticide Analogs (Fipronil and Ethiprole)

Fipronil () and ethiprole, both pyrazole-based insecticides, highlight the role of CF₃ and chloro groups in enhancing lipophilicity and resistance to metabolic degradation. The target compound’s pyrrole-quinoxaline scaffold could offer novel modes of action while retaining these advantageous substituents .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application Reference
Target Compound Pyrrole + Quinoxaline 3-Cl, 2× CF₃, Hydrazone ~450 (estimated) Agrochemical (inferred) -
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Pyrazole 3-Cl, 2× CF₃, COOH 355.65 Research chemical
Fipronil Pyrazole 2,6-Cl, CF₃, S=O 437.15 Insecticide
2-(3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5-[(4-methylphenyl)-1H-pyrazol-1-yl]quinoline Quinoline + Pyrazole 3-Cl, CF₃, Piperazine 542.98 Pharmaceutical

Key Research Findings

  • Substituent Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability, while chloro groups enhance electrophilic interactions with biological targets .
  • Synthetic Strategies : Cyclocondensation () and base-mediated substitutions () are viable for constructing similar heterocycles .
  • Bioactivity Trends: Quinoxaline derivatives exhibit broader-spectrum activity than pyridine analogs due to increased electron deficiency, favoring interactions with enzyme active sites .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of hydrazone derivatives with trifluoromethyl and pyridinyl substituents?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the use of polar aprotic solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) facilitates nucleophilic substitution or condensation reactions, as seen in the synthesis of structurally analogous compounds . Temperature control is critical: reactions often proceed at room temperature for intermediates (e.g., hydrazine coupling) but may require heating (e.g., 100°C under N₂) for Pd-catalyzed cross-coupling steps . Purification via column chromatography or recrystallization is essential due to the presence of electron-withdrawing groups (e.g., -CF₃, -Cl) that may generate byproducts.

Q. How can researchers confirm the regioselectivity of trifluoromethyl-substituted pyridine intermediates during synthesis?

  • Methodological Answer : Regioselectivity is verified using ¹H/¹³C NMR and LC-MS . For example, in the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives, the position of the -CF₃ group can be confirmed by observing splitting patterns in aromatic proton signals and comparing calculated vs. observed molecular ion peaks . X-ray crystallography may resolve ambiguities in cases of steric hindrance or electronic effects influencing substitution patterns .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?

  • Methodological Answer :

  • HPLC-PDA/MS : Detects trace impurities (e.g., unreacted aldehydes or hydrazines) and monitors degradation under varying pH/temperature .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the hydrazone linkage, which may decompose above 150°C .
  • ¹⁹F NMR : Quantifies fluorine-containing impurities and verifies the integrity of -CF₃ groups .

Advanced Research Questions

Q. How can conflicting NMR data for hydrazone tautomers be resolved in this compound?

  • Methodological Answer : Hydrazone tautomerism (e.g., E/Z isomerism) can lead to split signals in NMR. To resolve this:

  • Use variable-temperature NMR to observe coalescence of signals, indicating dynamic equilibrium .
  • Apply DFT calculations (e.g., Gaussian 16) to predict the most stable tautomer and compare theoretical vs. experimental chemical shifts .
  • NOESY/ROESY : Detects spatial proximity between protons on the pyrrole and quinoxalinyl moieties to confirm dominant tautomeric forms .

Q. What strategies mitigate side reactions during the coupling of electron-deficient pyridinyl and quinoxalinyl moieties?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses, as demonstrated in analogous pyrazolo[4,3-b]pyridine systems .
  • Catalyst Optimization : Pd₂(dba)₃/XPhos systems improve coupling efficiency for sterically hindered aryl halides, reducing undesired homocoupling .
  • Low-Temperature Quenching : Add NaHSO₃ to terminate reactions and prevent over-oxidation of intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities of the hydrazone to target proteins (e.g., kinase domains), leveraging the compound’s planar quinoxalinyl group for π-π stacking .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., -Cl vs. -CF₃) with experimental IC₅₀ values to prioritize synthetic targets .
  • Molecular Dynamics (MD) : Simulate solvation effects on the hydrazone’s conformation to optimize solubility without compromising target engagement .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, a 2³ factorial design resolved yield inconsistencies in Pd-mediated couplings .
  • In-Situ Monitoring : Use ReactIR to track intermediate formation and identify kinetic bottlenecks (e.g., slow hydrazone condensation) .
  • Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea) to sequester reactive intermediates (e.g., diazonium salts) that reduce yield .

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